molecular formula C29H50O2 B057034 DL-alpha-Tocopherol CAS No. 113085-06-6

DL-alpha-Tocopherol

Cat. No. B057034
M. Wt: 430.7 g/mol
InChI Key: GVJHHUAWPYXKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-alpha-Tocopherol is a type of vitamin E that is commonly used in scientific research due to its antioxidant properties. This compound is synthesized through a process that involves the reaction of trimethylhydroquinone with isophytol. DL-alpha-Tocopherol has been extensively studied for its biochemical and physiological effects, as well as its potential applications in medicine and other fields.

Scientific Research Applications

Serum Alpha-tocopherol Concentration in Animals

Research on DL-alpha-tocopherol has explored its effects on serum alpha-tocopherol concentration in animals. For example, a study conducted on sheep investigated the effect of intramuscular injections of DL-alpha-tocopherol. The research found that these injections increased serum alpha-tocopherol concentrations irrespective of dose, displaying a dose-time interaction. This indicates the potential importance of DL-alpha-tocopherol in animal health and nutrition (Njeru et al., 1992).

Effect on Platelet Aggregation and Coagulation

Another study focused on the in vivo effects of short-term, moderate dosage synthetic DL-alpha-tocopherol acetate supplementation on platelet aggregation and coagulation profile in healthy individuals. The study concluded that moderate dosage of DL-alpha-tocopherol acetate did not significantly alter these parameters, suggesting its safety in terms of blood coagulation and platelet function in healthy individuals (Dereska et al., 2006).

Bioavailability and Pharmacological Characterization

DL-alpha-tocopherol's bioavailability and pharmacological effects have been a subject of study. One research developed a nano-emulsion formulation of alpha-tocopherol to enhance its oral bioavailability and pharmacological effects. This approach showed promise in improving the oral bioavailability and anti-oxidative activities of alpha-tocopherol, highlighting its potential in pharmacological applications (Hatanaka et al., 2010).

Protective Effect Against UV Damage

DL-alpha-tocopherol's protective effects against UV damage have also been studied. For instance, research on the protective effect of DL-alpha-tocopherol on the cytotoxicity of ultraviolet B against human skin fibroblasts in vitro found that DL-alpha-tocopherol could protect human skin fibroblasts against the cytotoxic effect of UVB. This suggests its potential application in skin protection and dermatology (Kondo et al., 1990).

Antioxidant Activities and Chemoprevention

The antioxidant activities of DL-alpha-tocopherol have been compared in different forms and pharmaceutical formulations. This research is significant for understanding the antioxidant potential of various forms of vitamin E, including DL-alpha-tocopherol, in pharmaceutical and cosmetic applications (Di Mambro et al., 2003). Additionally, studies on the chemoprevention of human actinic keratoses by topical DL-alpha-tocopherol have highlighted its potential in preventing or reducing skin cancer development (Foote et al., 2009).

properties

IUPAC Name

2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
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InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3
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InChI Key

GVJHHUAWPYXKBD-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
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Molecular Formula

C29H50O2
Record name ALPHA-TOCOPHEROL
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DSSTOX Substance ID

DTXSID8021355
Record name alpha-Tocopherol
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Molecular Weight

430.7 g/mol
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Physical Description

Liquid, Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Pale yellow liquid; Darkened gradually by light; [Merck Index]
Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-
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Boiling Point

Decomposes, BP: 200-220 °C at 0.1 mmHg
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Solubility

Insoluble, Insoluble in water, freely soluble in ethanol, miscible in ether, Practically insoluble in water; freely soluble in oils, fats, acetone, alcohol, chloroform, ether, other fat solvents
Record name Tocopherol
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Density

0.950 at 25 °C/4 °C
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Mechanism of Action

Tocopherol acts as a radical scavenger. It mainly acts as an antioxidant for lipid bilayers. Tocopherol's functions depend on the H-atom donating ability, location, and movement within the membrane, as well as the efficiency in the radical recycling by some cytosolic reductants such as ascorbate. Tocopherol actions are related to the trap of radicals, and it has been shown that even in the absence of substituents in the ortho-positions, tocopherol can trap more than two radicals. The type of radicals available for tocopherol are alkyl and peroxy.
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Impurities

The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %.
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Product Name

DL-alpha-Tocopherol

Color/Form

Slightly viscous, pale yellow oil

CAS RN

10191-41-0, 113085-06-6, 1406-66-2, 59-02-9, 2074-53-5, 1406-18-4
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Melting Point

2.5-3.5 °C
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Synthesis routes and methods

Procedure details

To a mixture consisting of 69.9 g (0.460 mol) of 2,3,5-trimethylhydroquinone, 69.7 g (0.31 mol) of zinc bromide, 7.5 g of concentrated hydrochloric acid and 1.2 g of zinc dust, was added dropwise, under stirring at 50° C. over 1 hour, 138.8 g (0.460 mol) of isophytol (purity: 98.1%). Further, the resulting mixture was stirred at the same temperature for 1 hour. The reaction liquid was washed with water, followed by concentrating, whereby 199.4 g of the title compound was obtained as a brown oil (yield: 98.6%, GLC purity: 97.8%).
Quantity
69.9 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
138.8 g
Type
reactant
Reaction Step Three
Quantity
69.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Five
Yield
98.6%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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